5-Bromo-2-methyl-2H-indazole-3-carbonitrile
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Overview
Description
5-Bromo-2-methyl-2H-indazole-3-carbonitrile is a chemical compound with the molecular formula C9H6BrN3. It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position, a methyl group at the 2-position, and a nitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-2H-indazole-3-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted indazole derivative .
Scientific Research Applications
5-Bromo-2-methyl-2H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indazole derivatives.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-carbonitrile is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine and nitrile groups may enhance binding affinity and specificity to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-isopropyl-2-methyl-2H-indazole: Similar structure with an isopropyl group instead of a nitrile group.
5-Bromo-1H-indazole-3-carbonitrile: Lacks the methyl group at the 2-position.
2-Methyl-2H-indazole-3-carbonitrile: Lacks the bromine atom at the 5-position
Uniqueness
5-Bromo-2-methyl-2H-indazole-3-carbonitrile is unique due to the combination of its substituents, which may confer distinct chemical reactivity and biological activity compared to other indazole derivatives. The presence of both bromine and nitrile groups can influence its interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-bromo-2-methylindazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAJAEATGYIFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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